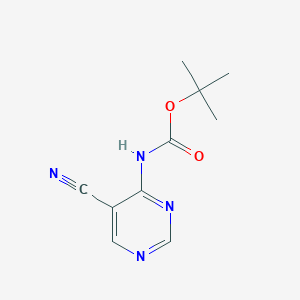

tert-Butyl (5-cyanopyrimidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-cyanopyrimidin-4-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are generally mild, with low temperatures being sufficient to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves bulk manufacturing and custom synthesis . Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-cyanopyrimidin-4-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, tetrabutylammonium iodide (TBAI), and various catalysts such as copper and zirconium(IV) . The conditions for these reactions are generally mild, often requiring low temperatures and short reaction times .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted carbamates .

Scientific Research Applications

tert-Butyl (5-cyanopyrimidin-4-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyanopyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to act on certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (5-cyanopyrimidin-4-yl)carbamate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a cyanopyrimidinyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Tert-Butyl (5-cyanopyrimidin-4-yl)carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This carbamate derivative, characterized by the presence of a pyrimidine ring and a cyanide group, has been investigated for its interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2. Its structure includes a tert-butyl group attached to a 5-cyanopyrimidine moiety, which is significant for its biological interactions. The presence of the cyanide group enhances the compound's reactivity and potential binding affinity to biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. Notably, compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. Such inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes including vasodilation and platelet aggregation .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies involving pyrimidine derivatives have demonstrated potential in targeting cancer cell proliferation. For instance, certain pyrimidine analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific mechanisms by which this compound exerts its effects on cancer cells are still under investigation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar carbamate derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, indicating a possible role for this compound in combating bacterial infections .

Case Studies

Several key studies highlight the biological activity of pyrimidine derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that pyrimidine derivatives enhanced apoptosis in human leukemia cells through the activation of caspases, suggesting a mechanism for their anticancer effects .

- Enzyme Interaction : Research on related compounds showed significant inhibition of cAMP-phosphodiesterase, leading to increased cAMP levels and subsequent physiological effects such as improved vascular function.

- Antimicrobial Properties : A recent investigation into related carbamates revealed strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating resistant bacterial strains .

Data Summary

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

tert-butyl N-(5-cyanopyrimidin-4-yl)carbamate |

InChI |

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)14-8-7(4-11)5-12-6-13-8/h5-6H,1-3H3,(H,12,13,14,15) |

InChI Key |

LNHSKYWYMAYJTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC=C1C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.